molecular formula C32H32N6O3 B11552924 (4Z,4'Z)-4,4'-{(4-hydroxybenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

(4Z,4'Z)-4,4'-{(4-hydroxybenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

Cat. No.: B11552924
M. Wt: 548.6 g/mol
InChI Key: RMSFWCKZAOMHRV-UHFFFAOYSA-N
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Description

The compound (4Z)-1-(3,4-DIMETHYLPHENYL)-4-({[3-({[(4Z)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-HYDROXYPHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule characterized by its multiple aromatic rings and pyrazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions The starting materials often include substituted benzaldehydes and hydrazines, which undergo condensation reactions to form the pyrazole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions (acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for binding studies with various biomolecules.

Medicine

Medically, this compound has potential as a lead compound for drug development. Its multiple functional groups allow for modifications that could enhance its pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings and aromatic substituents can engage in various non-covalent interactions (hydrogen bonding, π-π stacking) with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-1-(3,4-DIMETHYLPHENYL)-4-({[3-({[(4Z)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-HYDROXYPHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its combination of multiple functional groups and aromatic systems, which provide a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C32H32N6O3

Molecular Weight

548.6 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-hydroxyphenyl]iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C32H32N6O3/c1-18-7-10-25(13-20(18)3)37-31(40)27(22(5)35-37)16-33-24-9-12-30(39)29(15-24)34-17-28-23(6)36-38(32(28)41)26-11-8-19(2)21(4)14-26/h7-17,35-36,39H,1-6H3

InChI Key

RMSFWCKZAOMHRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=C(C=C3)O)N=CC4=C(NN(C4=O)C5=CC(=C(C=C5)C)C)C)C

Origin of Product

United States

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